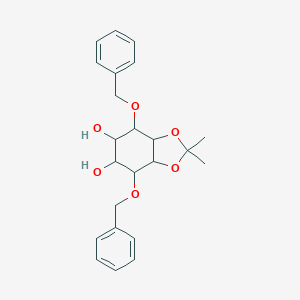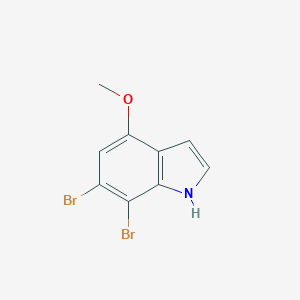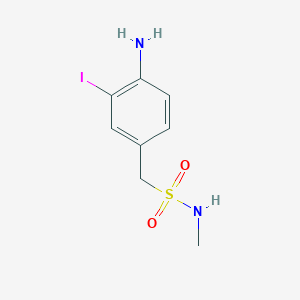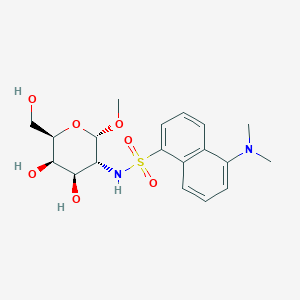
Bambuterol Monocarbamate
Vue d'ensemble
Description
Bambuterol Monocarbamate, also known as Bambuterol, is a long-acting β-adrenoceptor agonist (LABA) used in the treatment of asthma . It is a prodrug of terbutaline . Commercially, the AstraZeneca pharmaceutical company produces and markets bambuterol .
Synthesis Analysis
Bambuterol is synthesized using 1-(3,5-dihydroxyphenyl)ethanone as a starting material . The stereoselective synthesis for β2-agonists preparation is also presented .
Molecular Structure Analysis
The molecular formula of Bambuterol Monocarbamate is C15H24N2O4 . The average mass is 296.362 Da and the monoisotopic mass is 296.173615 Da .
Chemical Reactions Analysis
Bambuterol undergoes sequential hydrolysis catalyzed by human butyrylcholinesterase (BChE) to form its monocarbamate metabolites (MONO) . The chiral analysis of bambuterol, its intermediate, and active drug in human plasma has been performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
Physical And Chemical Properties Analysis
Bambuterol is a carbamate ester that is terbutaline in which both of the phenolic hydroxy groups have been protected as the corresponding N,N-dimethylcarbamates . The average weight is 367.44 g/mol .
Applications De Recherche Scientifique
Pharmacokinetics and Metabolite Analysis
Bambuterol Monocarbamate is actively studied for its pharmacokinetic properties. Researchers utilize advanced chromatographic techniques to determine the concentration of bambuterol and its metabolites in human plasma . This is crucial for understanding the drug’s absorption, distribution, metabolism, and excretion (ADME) profile.
Treatment of Respiratory Disorders
As a prodrug of terbutaline, Bambuterol Monocarbamate is used in the treatment of asthma and other bronchospastic conditions. It is metabolized into active forms that relax the muscles in the airways, improving breathing .
Alzheimer’s Disease Research
Bambuterol Monocarbamate has been linked to Alzheimer’s disease research due to its ability to inhibit butyrylcholinesterase (BChE). This enzyme is a target for increasing acetylcholine levels in the brain, which can help alleviate symptoms of Alzheimer’s .
Enzyme Inhibition Studies
The compound’s role in inhibiting BChE is significant for developing new treatments for diseases where cholinesterase activity is a factor. It serves as a model compound for studying enzyme inhibition mechanisms .
Mécanisme D'action
Target of Action
Bambuterol Monocarbamate is a prodrug of terbutaline and primarily targets the beta-2 adrenergic receptors . These receptors play a crucial role in the relaxation of bronchial smooth muscle, which is essential for the management of lung diseases associated with bronchospasm .
Mode of Action
The pharmacologic effects of Bambuterol Monocarbamate are attributable to its stimulation of beta-2 adrenergic receptors. This interaction triggers the activation of intracellular adenyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic AMP . The increase in cyclic AMP levels leads to the relaxation of bronchial smooth muscle and inhibits the release of mediators of immediate hypersensitivity from cells, especially from mast cells .
Biochemical Pathways
The primary biochemical pathway affected by Bambuterol Monocarbamate involves the conversion of ATP to cyclic AMP via the activation of adenyl cyclase . This process results in the relaxation of bronchial smooth muscles, leading to the dilation of bronchial passages .
Pharmacokinetics
Bambuterol Monocarbamate exhibits a bioavailability of approximately 20% . It undergoes extensive hepatic metabolism, further metabolized to terbutaline by plasma cholinesterase . The elimination half-life of Bambuterol Monocarbamate is around 13 hours for bambuterol and 21 hours for terbutaline . The compound is excreted renally .
Result of Action
The action of Bambuterol Monocarbamate results in the relaxation of bronchial smooth muscle, leading to the dilation of bronchial passages . This effect is beneficial for the management of lung diseases associated with bronchospasm, such as asthma .
Action Environment
The action, efficacy, and stability of Bambuterol Monocarbamate can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other medications, as concomitant administration of Bambuterol Monocarbamate with corticosteroids, diuretics, and xanthine derivatives increases the risk of hypokalemia . Furthermore, the compound’s action can be prolonged in individuals with impaired liver function .
Safety and Hazards
Propriétés
IUPAC Name |
[3-[2-(tert-butylamino)-1-hydroxyethyl]-5-hydroxyphenyl] N,N-dimethylcarbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4.ClH/c1-15(2,3)16-9-13(19)10-6-11(18)8-12(7-10)21-14(20)17(4)5;/h6-8,13,16,18-19H,9H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIRNXYMUZQGGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=CC(=C1)OC(=O)N(C)C)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80552835 | |
| Record name | 3-[2-(tert-Butylamino)-1-hydroxyethyl]-5-hydroxyphenyl dimethylcarbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80552835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bambuterol Monocarbamate | |
CAS RN |
81732-52-7 | |
| Record name | 3-[2-(tert-Butylamino)-1-hydroxyethyl]-5-hydroxyphenyl dimethylcarbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80552835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl-carbamic acid, 3-[2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl]-5-hydroxyphenyl ester, monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



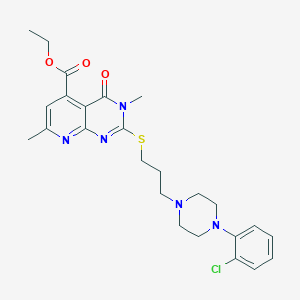
![Dibenzo[a,l]pyrene](/img/structure/B127179.png)
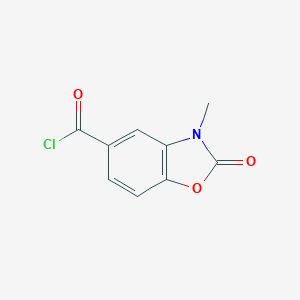
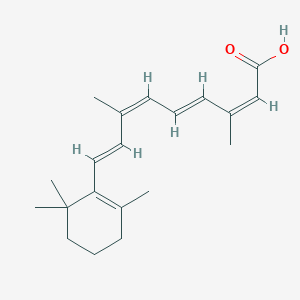


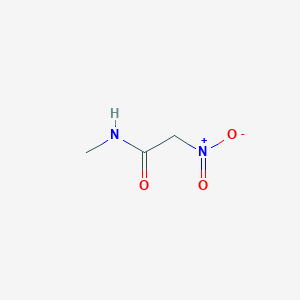
![5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B127198.png)
